4(5H)-Thiazolone, 5-[(2,5-dimethoxyphenyl)methylene]-2-[(4-methoxyphenyl)amino]-
Description
The compound (2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with methoxyphenyl and dimethoxyphenyl groups.
Properties
Molecular Formula |
C19H18N2O4S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O4S/c1-23-14-6-4-13(5-7-14)20-19-21-18(22)17(26-19)11-12-10-15(24-2)8-9-16(12)25-3/h4-11H,1-3H3,(H,20,21,22)/b17-11+ |
InChI Key |
WEKCYBWKFKVNEX-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=C(C=CC(=C3)OC)OC)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with 4-methoxyaniline in the presence of a thiazolidinone derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects.
Comparison with Similar Compounds
(2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives, such as:
- (2Z,5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
- (2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(3-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
These compounds share similar structural features but differ in the position and nature of substituents on the aromatic rings. The unique combination of substituents in (2Z,5E)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE contributes to its distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
